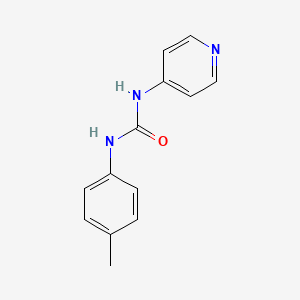
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide
Descripción general
Descripción
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide (BMBC) is a novel compound that has recently been studied for its potential use in scientific research. BMBC is a colorless, odorless, and crystalline compound that is soluble in water. It has a molecular weight of 351.4 g/mol and a melting point of 145-147°C. BMBC has been studied for its potential applications in a variety of scientific research fields, including biochemical and physiological effects, as well as its use in lab experiments.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in a variety of scientific research fields, including biochemical and physiological effects. It has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease. This compound has also been studied for its potential use as an antifungal agent, as well as its potential to reduce the toxicity of certain drugs.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is not yet fully understood; however, it is believed to act by inhibiting the enzyme tyrosinase, which is involved in the production of melanin. This compound is also believed to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Furthermore, this compound is believed to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This compound has also been shown to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease. This compound has also been shown to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a wide variety of applications. Furthermore, this compound is a relatively stable compound and has a relatively low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound is not as effective as some other compounds in certain applications, such as its use as an antifungal agent.
Direcciones Futuras
There are a number of potential future directions for the use of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide in scientific research. These include its potential use as an inhibitor of the enzyme tyrosinase, its potential use as an anti-inflammatory agent, its potential to reduce the formation of amyloid-beta proteins, and its potential to reduce the toxicity of certain drugs. Additionally, this compound could be studied for its potential use in the development of new drugs, as well as its potential to be used as a biomarker for certain diseases. Furthermore, this compound could be studied for its potential use in the development of new materials, such as polymers, and its potential to be used as a catalyst in certain chemical reactions. Finally, this compound could be studied for its potential to be used as a food additive, as well as its potential to be used as a dye.
Métodos De Síntesis
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is synthesized through a multi-step reaction process. The first step involves the reaction of benzyl bromide and N-methylbenzamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of N-benzyl-N-methylbenzamide. The second step involves the reaction of N-benzyl-N-methylbenzamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFRGSSFKPOMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201230 | |
| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203585-46-0 | |
| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203585-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)


![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)







![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
